Cas no 2137991-58-1 (methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate)
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137991-58-1
- methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate
- EN300-802009
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- Inchi: 1S/C11H8N2O2/c1-3-9-12-8-6-4-5-7(10(8)13-9)11(14)15-2/h1,4-6H,2H3,(H,12,13)
- InChI Key: KWSZCBKDGPUZIE-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=C1N=C(C#C)N2)=O
Computed Properties
- Exact Mass: 200.058577502g/mol
- Monoisotopic Mass: 200.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55Ų
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802009-0.05g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 0.05g |
$2166.0 | 2025-03-21 | |
| Enamine | EN300-802009-0.1g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 0.1g |
$2268.0 | 2025-03-21 | |
| Enamine | EN300-802009-0.25g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 0.25g |
$2372.0 | 2025-03-21 | |
| Enamine | EN300-802009-0.5g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 0.5g |
$2475.0 | 2025-03-21 | |
| Enamine | EN300-802009-1.0g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 1.0g |
$2578.0 | 2025-03-21 | |
| Enamine | EN300-802009-2.5g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 2.5g |
$5055.0 | 2025-03-21 | |
| Enamine | EN300-802009-5.0g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 5.0g |
$7479.0 | 2025-03-21 | |
| Enamine | EN300-802009-10.0g |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate |
2137991-58-1 | 95.0% | 10.0g |
$11090.0 | 2025-03-21 |
methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate
Methyl 2-Ethynyl-1H-1,3-Benzodiazole-7-Carboxylate (CAS No. 2137991-58-1): A Comprehensive Overview
Methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate, identified by its CAS number 2137991-58-1, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a benzodiazole core with ethynyl and carboxylate functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug development. The benzodiazole moiety is well-known for its role in anxiolytic, sedative, and muscle relaxant properties, making derivatives of this scaffold highly relevant in therapeutic research.
The structural uniqueness of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate lies in the presence of a terminal ethynyl group and a carboxylate moiety at the 7-position. The ethynyl group introduces a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives. This feature is particularly valuable in the development of novel pharmaceutical agents where precise molecular tuning is essential for optimizing biological activity and pharmacokinetic properties.
In recent years, there has been growing interest in benzodiazole derivatives as potential treatments for various neurological and psychiatric disorders. The methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate structure has been explored as a lead compound in the search for new anxiolytics with improved efficacy and reduced side effects compared to traditional benzodiazolones. Preclinical studies have demonstrated promising results in animal models, suggesting that this compound may offer a viable alternative for managing anxiety and related conditions.
The carboxylate group in methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate also provides opportunities for conjugation with other bioactive molecules or polymers, enhancing its utility in drug delivery systems. For instance, the carboxylate functionality can be used to link this compound to targeting ligands or imaging agents, facilitating its application in targeted therapy and diagnostic imaging. Such modifications are crucial for developing next-generation therapeutics that offer greater precision and specificity.
From a synthetic chemistry perspective, the preparation of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the ethynyl group can be achieved through Sonogashira coupling reactions, while the carboxylation at the 7-position can be performed using various carboxylation techniques such as lithiation followed by carbon dioxide quenching. These synthetic strategies not only showcase the compound's synthetic accessibility but also demonstrate the broader capabilities of contemporary organic synthesis.
The pharmacological profile of methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate is influenced by its structural features. The benzodiazole core interacts with GABA receptors, modulating neurotransmission and producing anxiolytic effects. The ethynyl group may further influence receptor binding affinity or metabolic stability through steric and electronic effects. Additionally, the carboxylate group can affect solubility and bioavailability, which are critical factors in drug development. Detailed pharmacokinetic studies are necessary to fully understand how these structural elements contribute to the compound's overall behavior in vivo.
In conclusion, methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate (CAS No. 2137991-58-1) represents a promising scaffold for developing novel pharmaceutical agents. Its unique structural features—combining a benzodiazole core with an ethynyl and carboxylate group—offer numerous opportunities for further chemical modification and therapeutic application. As research continues to uncover new insights into the pharmacology of benzodiazole derivatives, compounds like methyl 2-ethynyl-1H-1,3-benzodiazole-7-carboxylate are likely to play a significant role in shaping future treatments for neurological and psychiatric disorders.
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